4-Methoxyphenyl mesylate

Übersicht

Beschreibung

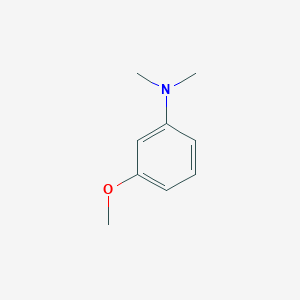

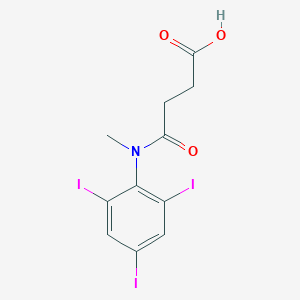

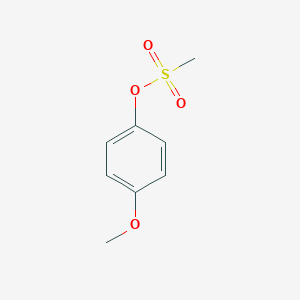

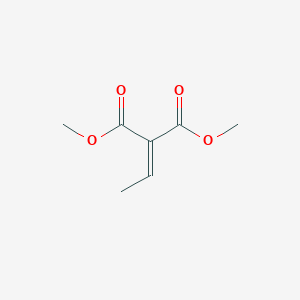

4-Methoxyphenyl mesylate is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

4-Methoxyphenyl mesylate has been utilized in nickel-catalyzed coupling reactions. Kobayashi and Mizojiri (1996) demonstrated that in the presence of NiCl2(PPh3)2 as a catalyst, p-methoxycarbonylphenyl mesylate reacts with lithium arylborates at room temperature to afford high-yield coupling products (Kobayashi & Mizojiri, 1996).

Chemical Stability and Reaction Studies

The stability and reactivity of 4-methoxyphenyl derivatives have been a subject of study. Tsuji et al. (2011) analyzed the reaction of 2-methoxyphenylethyl tosylate with azide ion, demonstrating the formation of a symmetrical 4-methoxyphenonium ion, providing insights into its reaction pathways and stability in aqueous solutions (Tsuji et al., 2011).

Corrosion Inhibition

In corrosion science, derivatives of this compound have been explored as corrosion inhibitors. Bentiss et al. (2009) investigated 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid, showing high efficiency and revealing the adsorption mechanism (Bentiss et al., 2009).

X-Ray Diffraction and Structural Analysis

Structural analysis using X-ray diffraction is another application area. Kuz'mina et al. (2018) conducted an X-ray diffraction study of mesogenic 4-methoxyphenyl-4′-n-nonyloxybenzoate, providing insights into its crystal structure and properties (Kuz'mina et al., 2018).

Spectroscopy and Molecular Studies

Srivastava et al. (2017) synthesized and characterized a novel curcumin ester involving a 4-methoxyphenyl derivative, using spectroscopic and theoretical approaches to study its anti-hepatic cancer activity (Srivastava et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole , is the primary active ingredient in 4-Methoxyphenyl mesylate. It is commonly used in dermatology and organic chemistry . In dermatology, it is a common active ingredient in topical drugs used for skin depigmentation . In organic chemistry, it is used as a polymerization inhibitor, particularly for acrylates or styrene monomers .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. As a topical drug, it is often mixed with tretinoin, a topical retinoid . The combination of these two compounds is used to treat liver spots . Lower dosages of mequinol have been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .

Biochemical Pathways

The biochemical pathways affected by 4-Methoxyphenol are primarily related to skin pigmentation. It is used in the synthesis of butylated hydroxy anisoles via alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst . This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction .

Pharmacokinetics

It is known that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

The primary result of the action of this compound is skin depigmentation. It is commonly used to treat liver spots and has been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKNVCHUULQHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364979 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-30-0 | |

| Record name | 4-Methoxyphenyl mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

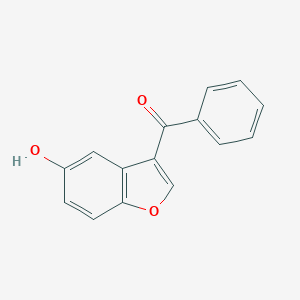

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)